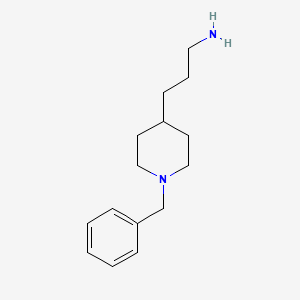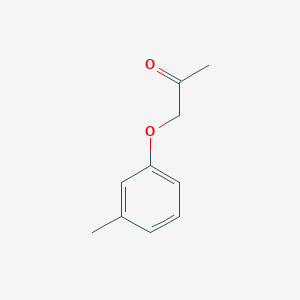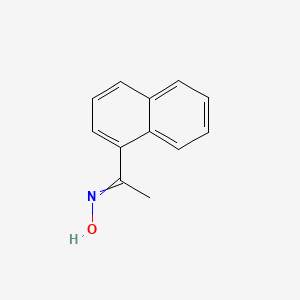
Sodium hydrogen oxydi(acetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a sodium salt derivative of oxydi(acetate) and is known for its various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: Sodium hydrogen oxydi(acetate) can be synthesized through the reaction of oxydi(acetate) with sodium hydroxide under controlled conditions. The reaction typically involves dissolving oxydi(acetate) in water and gradually adding sodium hydroxide while maintaining a specific temperature and pH .
Industrial Production Methods: Industrial production of sodium hydrogen oxydi(acetate) often involves large-scale reactions in reactors where precise control of temperature, pressure, and pH is maintained. The process may also include purification steps such as crystallization and filtration to obtain the final product in its pure form .
化学反应分析
Types of Reactions: Sodium hydrogen oxydi(acetate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylate compounds.
Reduction: It can be reduced under specific conditions to yield simpler organic compounds.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylate compounds.
Reduction: Simpler organic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Sodium hydrogen oxydi(acetate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug formulations and as an electrolyte replenisher.
Industry: Utilized in the production of biodegradable polymers and as a component in cleaning agents.
作用机制
The mechanism of action of sodium hydrogen oxydi(acetate) involves its ability to act as a buffering agent, maintaining the pH of solutions. It interacts with various molecular targets, including enzymes and proteins, stabilizing their structure and function. The compound can also participate in metabolic pathways, influencing biochemical reactions .
相似化合物的比较
Sodium acetate: A common buffering agent with similar properties but different molecular structure.
Sodium formate: Another sodium salt used in various industrial applications.
Sodium propionate: Used as a preservative and in chemical synthesis.
Uniqueness: Sodium hydrogen oxydi(acetate) is unique due to its specific molecular structure, which allows it to participate in a broader range of chemical reactions and applications compared to its similar compounds. Its ability to stabilize enzymes and proteins makes it particularly valuable in biochemical and medical research .
属性
CAS 编号 |
50795-24-9 |
|---|---|
分子式 |
C4H5NaO5 |
分子量 |
156.07 g/mol |
IUPAC 名称 |
sodium;2-(carboxymethoxy)acetate |
InChI |
InChI=1S/C4H6O5.Na/c5-3(6)1-9-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1 |
InChI 键 |
WESJBTCFPDPYGH-UHFFFAOYSA-M |
规范 SMILES |
C(C(=O)O)OCC(=O)[O-].[Na+] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Thieno[3,2-c]pyridin-2-ylmethanol](/img/structure/B8808853.png)
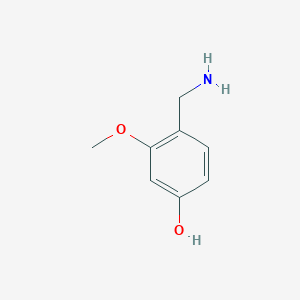
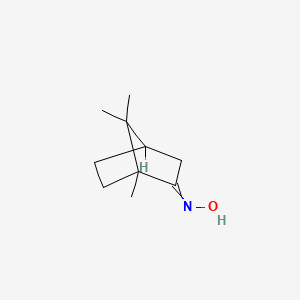
![5-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B8808874.png)
![3-Bromo-6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8808880.png)

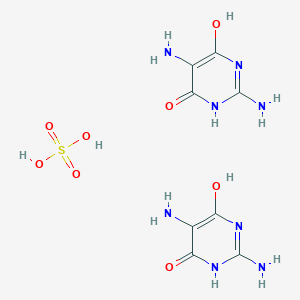
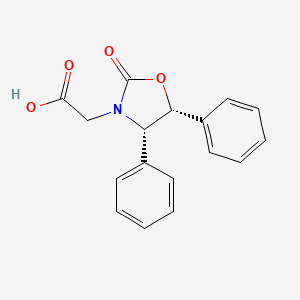
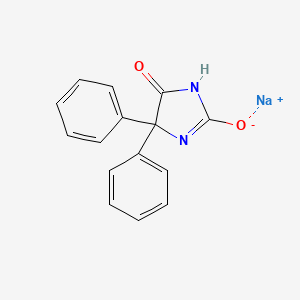
![2,4-DICHLORO-5,6,7,8-TETRAHYDRO-[1]BENZOTHIENO[2,3-D]PYRIMIDINE](/img/structure/B8808941.png)
![Acetamide, n-[5-[(butylamino)sulfonyl]-2-methoxyphenyl]-](/img/structure/B8808951.png)
